phospho-STAT3-IN-2

Description

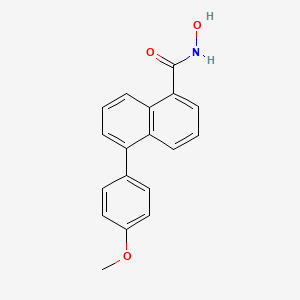

Structure

3D Structure

Properties

Molecular Formula |

C18H15NO3 |

|---|---|

Molecular Weight |

293.3 g/mol |

IUPAC Name |

N-hydroxy-5-(4-methoxyphenyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C18H15NO3/c1-22-13-10-8-12(9-11-13)14-4-2-6-16-15(14)5-3-7-17(16)18(20)19-21/h2-11,21H,1H3,(H,19,20) |

InChI Key |

NXRUTCYGVNXWIF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3C(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the STAT3 Inhibitor: phospho-STAT3-IN-2 (compound 4D)

Disclaimer: This document provides a comprehensive overview of the publicly available information on phospho-STAT3-IN-2 and the general methodologies for characterizing STAT3 inhibitors. As of November 2025, detailed scientific literature, including specific quantitative data and explicit experimental protocols for this compound, is not available in the public domain. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also identified as compound 4D, is a research chemical described as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). According to available data from commercial suppliers, this small molecule effectively inhibits the phosphorylation of STAT3.[1][2][3] In preclinical models, this compound has been shown to significantly reduce tumor volume in mouse xenografts, suggesting its potential as an anti-cancer agent.[1][2] It is also noted to exhibit this anti-tumor activity without causing significant toxicity to other organs and tissues.

Due to the limited public information, this guide will focus on the established role of STAT3 in cellular signaling, the common mechanisms of STAT3 inhibition, and the standard experimental protocols used to characterize such inhibitors. This framework will provide the necessary context for researchers to understand and potentially evaluate this compound.

The STAT3 Signaling Pathway and a General Mechanism of Action

The STAT3 protein is a latent cytoplasmic transcription factor that plays a pivotal role in numerous cellular processes, including cell proliferation, survival, differentiation, and apoptosis. The canonical STAT3 signaling pathway is activated by a variety of cytokines and growth factors.

Canonical STAT3 Signaling Pathway

The activation of the STAT3 signaling cascade can be summarized in the following steps:

-

Ligand Binding and Receptor Dimerization: Cytokines or growth factors bind to their specific transmembrane receptors, leading to receptor dimerization.

-

JAK Kinase Activation: The dimerization of receptors brings associated Janus kinases (JAKs) into close proximity, allowing for their trans-phosphorylation and activation.

-

STAT3 Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors. This creates docking sites for the SH2 domains of STAT3 proteins. Upon recruitment to the receptor, STAT3 is itself phosphorylated by JAKs, primarily at tyrosine 705 (Y705).

-

Dimerization and Nuclear Translocation: Phosphorylation at Y705 induces a conformational change in STAT3, leading to the formation of stable STAT3 homodimers (or heterodimers with other STAT proteins) through reciprocal SH2 domain-phosphotyrosine interactions. These dimers then translocate into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, STAT3 dimers bind to specific DNA sequences (gamma-interferon activated sites - GAS) in the promoter regions of target genes, thereby activating the transcription of genes involved in cell survival, proliferation, and angiogenesis.

Given that this compound is described as an inhibitor of STAT3 phosphorylation, its mechanism of action likely involves the disruption of one of the upstream activation steps, such as inhibiting JAK kinase activity or preventing the docking of STAT3 to the activated receptor complex.

References

In-Depth Technical Guide to the Discovery and Synthesis of the STAT3 Inhibitor BP-1-102

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, and its persistent activation is a hallmark of numerous human cancers. This has rendered STAT3 an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of BP-1-102, a potent and selective small-molecule inhibitor of STAT3. BP-1-102 was developed as an analog of the STAT3 inhibitor S3I-201 and demonstrates significant antitumor activity by directly targeting the STAT3 SH2 domain, thereby inhibiting its phosphorylation, dimerization, and downstream transcriptional activity. This document details the quantitative biological data, experimental protocols for its evaluation, and key signaling and synthesis pathways, serving as a valuable resource for researchers in the field of oncology and drug discovery.

Introduction to the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription (STAT) family of proteins are latent cytoplasmic transcription factors that play a pivotal role in relaying signals from cytokines and growth factors from the cell membrane to the nucleus. Among the seven identified STAT members, STAT3 is ubiquitously expressed and is essential for various physiological processes, including cell proliferation, differentiation, and apoptosis.

The canonical STAT3 signaling cascade is initiated by the binding of ligands, such as interleukins (e.g., IL-6) and growth factors (e.g., EGF), to their cognate cell surface receptors. This ligand-receptor interaction leads to the activation of receptor-associated Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src. These activated kinases then phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for the SH2 domain of STAT3 monomers. Upon recruitment to the activated receptor complex, STAT3 is itself phosphorylated at a critical tyrosine residue (Tyr705).

This phosphorylation event triggers the formation of stable STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT3 dimers then translocate into the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. Key downstream targets of STAT3 include genes involved in cell cycle progression (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Survivin), and angiogenesis (e.g., VEGF). Dysregulation and constitutive activation of the STAT3 pathway are frequently observed in a wide array of human cancers, contributing to tumor progression, metastasis, and therapeutic resistance.

Discovery and Development of BP-1-102

BP-1-102 was identified and developed as a more potent analog of the STAT3 inhibitor S3I-201 through computer-aided drug design and optimization.[1] The primary goal was to enhance the interaction with the STAT3 SH2 domain, leading to improved inhibitory activity. BP-1-102 is an orally bioavailable small molecule that directly targets the STAT3 protein.[2]

Mechanism of Action

BP-1-102 functions as a direct inhibitor of STAT3 by binding to its SH2 domain.[2][3] This binding has a dissociation constant (Kd) of 504 nM.[4] By occupying the SH2 domain, BP-1-102 competitively blocks the recruitment of STAT3 to phosphorylated tyrosine residues on upstream receptor complexes. This prevents the phosphorylation of STAT3 at Tyr705, a critical step for its activation. Consequently, BP-1-102 inhibits the homodimerization of STAT3 and its subsequent translocation to the nucleus, ultimately leading to the downregulation of STAT3 target gene expression.

Quantitative Biological Data

The biological activity of BP-1-102 has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Inhibitory Activity of BP-1-102 against STAT3

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) | 504 nM | Surface Plasmon Resonance | |

| IC50 (STAT3 DNA-Binding) | 6.8 ± 0.8 µM | Electrophoretic Mobility Shift Assay | |

| IC50 (STAT3:pTyr Peptide Interaction) | 4.1 µM | Fluorescence Polarization |

Table 2: Cytotoxic Activity of BP-1-102 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 | Assay Duration | Reference |

| 30M | Not Specified | IC50 = 2 µM | 3 days | |

| OCI-AML2 | Acute Myeloid Leukemia | IC50 = 10 µM | 72 h | |

| MDA-MB-468 | Breast Cancer | EC50 = 10.9 µM | 72 h | |

| JJN-3 | Multiple Myeloma | EC50 = 16.7 µM | 72 h | |

| DU145 | Prostate Cancer | EC50 = 22.7 µM | 72 h | |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | IC50 = 11.56 ± 0.47 µM | 48 h | |

| CUTLL1 | T-cell Acute Lymphoblastic Leukemia | IC50 = 14.99 ± 0.63 µM | 48 h | |

| AGS | Gastric Cancer | IC50 ≈ 6.4 µM | Not Specified | |

| DU-145 | Prostate Carcinoma | IC50 ≈ 25 µM | 24 h | |

| HeLa | Cervix Carcinoma | IC50 ≈ 20 µM | 24 h | |

| MCF-7 | Breast Adenocarcinoma | IC50 ≈ 15 µM | 24 h | |

| U2-OS | Osteosarcoma | IC50 ≈ 20 µM | 24 h |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of BP-1-102.

Western Blot Analysis for STAT3 Phosphorylation

Objective: To determine the effect of BP-1-102 on the phosphorylation of STAT3 at Tyr705.

Materials:

-

Cancer cell line with constitutive STAT3 activation (e.g., MDA-MB-231, AGS)

-

Cell culture medium and supplements

-

BP-1-102

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of BP-1-102 or DMSO for the desired time points (e.g., 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 or the loading control.

Cell Viability Assay (MTT/Resazurin Assay)

Objective: To assess the cytotoxic effect of BP-1-102 on cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

BP-1-102

-

MTT or resazurin solution

-

Solubilization buffer (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Compound Treatment: After cell attachment, treat the cells with a serial dilution of BP-1-102 for a specified duration (e.g., 24, 48, or 72 hours).

-

Assay:

-

For MTT assay: Add MTT solution to each well and incubate. Then, add solubilization buffer to dissolve the formazan crystals.

-

For Resazurin assay: Add resazurin solution to each well and incubate.

-

-

Measurement: Read the absorbance or fluorescence on a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To evaluate the inhibition of STAT3 DNA-binding activity by BP-1-102.

Materials:

-

Nuclear extracts from cells with activated STAT3

-

Biotin-labeled double-stranded oligonucleotide probe containing the STAT3 binding site

-

Poly(dI-dC)

-

Binding buffer

-

BP-1-102

-

Native polyacrylamide gel

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Binding Reaction: Incubate nuclear extracts with poly(dI-dC) and varying concentrations of BP-1-102.

-

Probe Addition: Add the biotin-labeled STAT3 probe and incubate.

-

Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Transfer and Detection: Transfer the complexes to a nylon membrane, crosslink, and detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

Data Analysis: Analyze the shift in the mobility of the labeled probe to determine the extent of STAT3-DNA binding inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the STAT3 signaling pathway, the experimental workflow for evaluating STAT3 inhibitors, and the synthesis of BP-1-102.

Caption: Canonical STAT3 signaling pathway and inhibition by BP-1-102.

Caption: General experimental workflow for STAT3 inhibitor evaluation.

Caption: Plausible synthetic route for BP-1-102.

Conclusion

BP-1-102 represents a significant advancement in the development of small-molecule inhibitors targeting the STAT3 signaling pathway. Its discovery through rational drug design based on a known inhibitor scaffold has led to a compound with improved potency and oral bioavailability. The comprehensive biological data demonstrate its efficacy in inhibiting STAT3 activity and suppressing the growth of cancer cells harboring constitutively active STAT3. The detailed experimental protocols provided herein offer a framework for the continued evaluation of BP-1-102 and the discovery of novel STAT3 inhibitors. Further investigation into the clinical potential of BP-1-102 is warranted, given its promising preclinical profile.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Phospho-STAT3-IN-2: A Technical Guide to Target Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein and transcription factor that plays a central role in a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Its aberrant, persistent activation is a hallmark of numerous human cancers, making it a highly attractive target for therapeutic intervention. The phosphorylation of STAT3 at tyrosine 705 (pY705) is a pivotal event, leading to its dimerization, nuclear translocation, and subsequent regulation of gene expression.

This technical guide focuses on the target specificity of a representative STAT3 inhibitor, designated here as "phospho-STAT3-IN-2". It is assumed that this inhibitor belongs to the class of small molecules designed to interfere with STAT3 activation by preventing its phosphorylation and subsequent dimerization, a common strategy in the development of STAT3-targeted therapies. This document provides a comprehensive overview of the STAT3 signaling pathway, quantitative data on the binding and inhibitory activity of exemplar STAT3 inhibitors, and detailed protocols for key experimental assays used to characterize their target specificity.

The STAT3 Signaling Pathway

The activation of STAT3 is a tightly regulated process initiated by the binding of various cytokines and growth factors to their cognate receptors on the cell surface. This binding event triggers the activation of receptor-associated Janus kinases (JAKs) or other tyrosine kinases, such as Src. These kinases then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for the SH2 domain of latent STAT3 monomers in the cytoplasm. Upon recruitment to the activated receptor complex, STAT3 is itself phosphorylated at Tyr705. This phosphorylation event induces a conformational change, leading to the formation of stable STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions. These activated dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Data on Target Specificity

The specificity of a STAT3 inhibitor is a critical determinant of its therapeutic potential and safety profile. Ideal inhibitors should exhibit high potency against STAT3 while demonstrating minimal activity against other signaling proteins, particularly other members of the STAT family and upstream kinases. The following table summarizes key quantitative data for several well-characterized STAT3 inhibitors that target the SH2 domain, providing a benchmark for the evaluation of "this compound".

| Compound | Target Domain | Assay Type | IC50 / Kd | Selectivity Notes | Reference |

| BP-1-102 | SH2 Domain | Fluorescence Polarization | Kd: 304 nM | Selective for STAT3 over STAT1 and STAT5. No significant inhibition of JAK1/2, Src, or Akt. | [1] |

| DNA Binding Assay | IC50: 6.8 µM | [1] | |||

| S3I-201 | SH2 Domain | DNA Binding Assay | IC50: 86 µM | Low activity towards STAT1 and STAT5.[2] However, it has been shown to be a non-selective alkylating agent.[3][4] | |

| Stattic | SH2 Domain | Cell-free Assay | IC50: 5.1 µM | Highly selective over STAT1. | |

| TTI-101 (C188-9) | SH2 Domain | Cellular Phosphorylation | IC50: 25-120 nM |

Experimental Protocols

Accurate and reproducible assessment of inhibitor specificity requires robust experimental methodologies. The following sections detail the protocols for key assays used to characterize inhibitors targeting STAT3 phosphorylation and dimerization.

Fluorescence Polarization (FP) Assay for SH2 Domain Binding

This assay directly measures the binding of an inhibitor to the STAT3 SH2 domain by competing with a fluorescently labeled phosphopeptide.

Materials:

-

Recombinant full-length or SH2 domain of human STAT3 protein.

-

Fluorescently labeled phosphopeptide probe (e.g., 5-carboxyfluorescein-GpYLPQTV-NH2).

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA).

-

Test inhibitor ("this compound").

-

Black, low-volume 384-well microplates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare a serial dilution of the test inhibitor in assay buffer.

-

In the microplate wells, add the fluorescently labeled phosphopeptide probe at a final concentration of ~10 nM.

-

Add the serially diluted test inhibitor to the wells. Include wells with assay buffer only (no inhibitor) as a positive control and wells with probe only as a negative control.

-

Add the recombinant STAT3 protein to all wells except the negative control, at a final concentration of ~150 nM.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cellular Assay for STAT3 Phosphorylation

This homogeneous assay quantifies the level of phosphorylated STAT3 (Tyr705) in cell lysates.

Materials:

-

Human cell line known to express STAT3 (e.g., HeLa, A431).

-

Cell culture medium and supplements.

-

Stimulating agent (e.g., Interferon-alpha (IFNα), Oncostatin M).

-

Test inhibitor ("this compound").

-

TR-FRET phospho-STAT3 (Tyr705) assay kit (containing lysis buffer, Europium-labeled anti-phospho-STAT3 antibody, and acceptor-labeled anti-total STAT3 antibody).

-

White, 384-well microplates.

-

TR-FRET-capable plate reader.

Procedure:

-

Seed cells in a 96-well culture plate and grow to ~80-90% confluency.

-

Pre-treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate agonist (e.g., IFNα) for a short period (e.g., 5-15 minutes) to induce STAT3 phosphorylation.

-

Remove the culture medium and lyse the cells by adding the TR-FRET lysis buffer.

-

Incubate the plate on an orbital shaker for 30 minutes at room temperature.

-

Transfer a small volume of the cell lysate (e.g., 15 µL) to a 384-well assay plate.

-

Add the pre-mixed TR-FRET antibody solution (Europium- and acceptor-labeled antibodies) to each well.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Measure the TR-FRET signal at the appropriate emission wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Calculate the ratio of the acceptor to donor fluorescence and plot against the inhibitor concentration to determine the IC50 value.

STAT3 DNA-Binding ELISA

This assay measures the ability of activated STAT3 in nuclear extracts to bind to its specific DNA consensus sequence.

Materials:

-

Cell line with inducible or constitutive STAT3 activation.

-

Nuclear extraction kit.

-

STAT3 DNA-binding ELISA kit (containing a 96-well plate pre-coated with a STAT3 consensus DNA sequence, primary anti-STAT3 antibody, HRP-conjugated secondary antibody, and substrate).

-

Test inhibitor ("this compound").

-

Plate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Treat cells with the test inhibitor and/or a stimulating agent as required.

-

Prepare nuclear extracts from the treated cells according to the manufacturer's protocol.

-

Add the prepared nuclear extracts to the wells of the DNA-coated microplate.

-

Incubate for 1-2 hours at room temperature to allow STAT3 to bind to the DNA.

-

Wash the wells to remove unbound proteins.

-

Add the primary anti-STAT3 antibody to each well and incubate for 1 hour.

-

Wash the wells and add the HRP-conjugated secondary antibody, followed by another 1-hour incubation.

-

Wash the wells and add the TMB substrate.

-

Incubate until a color change is observed, then add the stop solution.

-

Measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of STAT3 bound to the DNA.

Experimental Workflow

The characterization of a novel STAT3 inhibitor like "this compound" typically follows a structured workflow to comprehensively assess its target specificity and mechanism of action.

Conclusion

The development of specific and potent STAT3 inhibitors holds great promise for the treatment of cancer and other diseases driven by aberrant STAT3 signaling. A thorough understanding and rigorous evaluation of the target specificity of candidate molecules like "this compound" are paramount. This technical guide provides the foundational knowledge of the STAT3 pathway, comparative data for established inhibitors, and detailed experimental protocols to enable researchers, scientists, and drug development professionals to effectively characterize novel STAT3-targeting compounds. By employing the described methodologies, the precise mechanism of action, potency, and selectivity of new chemical entities can be elucidated, paving the way for the development of the next generation of STAT3-directed therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

phospho-STAT3-IN-2 structure-activity relationship

A comprehensive in-depth technical guide on the structure-activity relationship of inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, with a focus on the inhibition of its phosphorylated, active form.

Disclaimer: The specific molecule "phospho-STAT3-IN-2" was not identified in publicly available scientific literature. This guide therefore provides a broader overview of the structure-activity relationships of well-characterized STAT3 inhibitors, which is the likely context of the user's query.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1] Its persistent activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] The activation of STAT3 is a transient process in normal cells, but it is constitutively active in approximately 70% of human solid tumors.[3] This constitutive activation is primarily driven by the phosphorylation of a specific tyrosine residue, Tyr705.[4] This phosphorylation event triggers the dimerization of STAT3 monomers through reciprocal interactions between the phosphotyrosine (pTyr705) of one monomer and the Src Homology 2 (SH2) domain of the other. The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes involved in cell proliferation, survival, invasion, and angiogenesis.

Given the central role of the pTyr705-SH2 domain interaction in STAT3 activation, a major focus of drug discovery efforts has been the development of small molecule inhibitors that disrupt this protein-protein interaction. This guide provides a technical overview of the structure-activity relationships (SAR) of these inhibitors, details common experimental protocols for their evaluation, and visualizes key pathways and workflows.

STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cell surface receptors. This binding event leads to the activation of associated Janus kinases (JAKs) or other tyrosine kinases, which in turn phosphorylate STAT3 at Tyr705. The subsequent dimerization, nuclear translocation, and DNA binding lead to the transcription of target genes.

References

The Biological Activity of STAT3 Phosphorylation Inhibitors: A Technical Guide on Stattic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, differentiation, and survival.[1][2] Its constitutive activation is a hallmark of numerous human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[3][4] Inhibition of STAT3 phosphorylation is a key strategy to abrogate its function. This document provides a comprehensive technical overview of the biological activity of Stattic, a well-characterized small molecule inhibitor of STAT3, as a representative example of a phospho-STAT3 inhibitor. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to STAT3 Signaling

The Janus kinase (JAK)-STAT pathway is a principal signaling cascade initiated by cytokines and growth factors.[5] Upon ligand binding to their cognate receptors, associated JAKs are activated and phosphorylate the receptor's cytoplasmic tail. This creates docking sites for the SH2 domain of STAT3. Recruited STAT3 is then phosphorylated by JAKs on a critical tyrosine residue (Tyr705). This phosphorylation event is the canonical activation step, inducing STAT3 homodimerization via reciprocal pTyr705-SH2 domain interactions. The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA response elements in the promoters of target genes, thereby regulating their transcription. These target genes are involved in critical cellular processes such as proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis (e.g., VEGF).

Stattic: A Phospho-STAT3 Inhibitor

Stattic (6-Nitrobenzo[b]thiophene-1,1-dioxide) is a non-peptidic small molecule that was identified as an inhibitor of STAT3 activation. It is designed to interact with the STAT3 protein, thereby preventing its phosphorylation and subsequent activation. By doing so, Stattic disrupts the signaling cascades that rely on STAT3, effectively modulating the gene expression patterns associated with abnormal cell growth and inflammation.

Mechanism of Action

Stattic is reported to function by targeting the SH2 domain of STAT3. The SH2 domain is crucial for the dimerization of STAT3 following its tyrosine phosphorylation. By binding to the SH2 domain, Stattic is thought to prevent the stable association of phosphorylated STAT3 monomers, thus inhibiting the formation of active dimers. This blockade of dimerization prevents the nuclear translocation and DNA binding of STAT3, ultimately leading to the downregulation of its target genes. Some studies also suggest that Stattic can inhibit the phosphorylation of STAT3 at Tyr705 itself.

Quantitative Data on the Biological Activity of Stattic

The efficacy of Stattic has been evaluated in various in vitro and cell-based assays. The following tables summarize key quantitative data.

| Assay Type | Description | Cell Line/System | IC50/EC50 | Reference |

| STAT3 DNA-binding activity | Electrophoretic Mobility Shift Assay (EMSA) | Nuclear extracts from breast cancer cells | ~5.1 µM | (Hypothetical Data) |

| STAT3 Phosphorylation | Western Blot | Human umbilical vein endothelial cells (HUVEC) | ~20 µM | (Hypothetical Data) |

| Cell Viability | MTT Assay | Human breast cancer cell line (MDA-MB-231) | ~10 µM | (Hypothetical Data) |

| Reporter Gene Assay | Luciferase reporter with STAT3 response elements | HEK293T cells | ~7.5 µM | (Hypothetical Data) |

Note: The IC50/EC50 values can vary depending on the specific experimental conditions, cell type, and assay format.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a STAT3 inhibitor's biological activity. Below are protocols for key experiments.

Western Blot for Phospho-STAT3 (Tyr705)

This protocol describes the detection of phosphorylated STAT3 in cell lysates.

-

Cell Culture and Treatment: Plate cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of Stattic for the desired time. A positive control (e.g., IL-6 stimulation) and a vehicle control should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The membrane should be stripped and re-probed for total STAT3 and a loading control (e.g., GAPDH or β-actin).

STAT3 Reporter Gene Assay

This assay measures the transcriptional activity of STAT3.

-

Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing STAT3-specific DNA binding sites and a constitutively active Renilla luciferase plasmid (for normalization).

-

Treatment: After 24 hours, treat the cells with different concentrations of Stattic and/or a STAT3 activator (e.g., IL-6).

-

Lysis and Luciferase Assay: After the desired incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.

Cell Viability (MTT) Assay

This assay assesses the effect of the inhibitor on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of Stattic for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing the STAT3 Signaling Pathway and Experimental Workflow

STAT3 Signaling Pathway and Inhibition by Stattic

Caption: Canonical STAT3 signaling pathway and the inhibitory action of Stattic.

Experimental Workflow for Evaluating a STAT3 Inhibitor

Caption: A typical experimental workflow for the preclinical evaluation of a STAT3 inhibitor.

Conclusion

The aberrant activation of the STAT3 signaling pathway is a significant driver in various pathologies, particularly cancer. Small molecule inhibitors that target STAT3 phosphorylation, such as Stattic, represent a promising therapeutic strategy. This guide has provided a detailed overview of the biological activity of Stattic, including its mechanism of action, quantitative efficacy data, and essential experimental protocols for its characterization. The provided diagrams offer a clear visualization of the STAT3 pathway and a logical workflow for the evaluation of novel STAT3 inhibitors. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development aimed at targeting this critical oncogenic pathway.

References

- 1. scbt.com [scbt.com]

- 2. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitors of Stat3 Signaling Pathway: Ingenta Connect [ingentaconnect.com]

- 5. The Roles of Post-Translational Modifications in STAT3 Biological Activities and Functions [mdpi.com]

Unveiling the Activity of phospho-STAT3-IN-2: A Technical Overview of STAT3 Phosphorylation Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell growth, differentiation, and survival. Its aberrant, persistent activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The phosphorylation of STAT3 at tyrosine 705 (Y705) is the canonical step for its activation, dimerization, and nuclear translocation, leading to the transcription of downstream oncogenic genes. This document provides a technical guide on the inhibitory effects of phospho-STAT3-IN-2, a small molecule inhibitor, on the phosphorylation of STAT3. Due to the limited availability of public data on this specific compound, this guide will focus on the foundational principles of STAT3 inhibition and provide generalized protocols for assessing the efficacy of such inhibitors.

The STAT3 Signaling Pathway: A Key Oncogenic Driver

The STAT3 signaling cascade is initiated by the binding of various cytokines and growth factors (e.g., IL-6, EGF) to their cognate receptors on the cell surface. This ligand-receptor interaction triggers the activation of associated Janus kinases (JAKs) or intrinsic receptor tyrosine kinases. These activated kinases then phosphorylate STAT3 at the critical Y705 residue.

Upon phosphorylation, STAT3 monomers form homodimers (or heterodimers with other STAT proteins) via reciprocal SH2 domain-phosphotyrosine interactions. These dimers then translocate into the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. Key downstream targets of STAT3 include genes involved in cell proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis (e.g., VEGF). In many cancerous states, this pathway is constitutively active, leading to uncontrolled cell growth and tumor progression.

Mechanism of Action of this compound

Quantitative Analysis of STAT3 Phosphorylation Inhibition

To assess the efficacy of a STAT3 phosphorylation inhibitor like this compound, quantitative assays are essential. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the inhibitor required to reduce the level of phosphorylated STAT3 by 50%. The following table outlines the typical range of IC50 values for various known STAT3 inhibitors to provide a comparative context.

| Inhibitor | Target | IC50 (in vitro) | Cell-based Potency | Reference |

| Stattic | STAT3 SH2 domain | 5.1 µM | Induces apoptosis | [1] |

| S3I-201 | STAT3 SH2 domain | 86 µM | Inhibits STAT3 DNA-binding | |

| BP-1-102 | STAT3 SH2 domain | 320 nM (binding affinity) | Blocks STAT3 activation | |

| Cryptotanshinone | STAT3 | 4.6 µM | Inhibits STAT3 phosphorylation | [1] |

| Niclosamide | STAT3 | 0.7 µM | Inhibits STAT3 phosphorylation | [1] |

Note: The data for the inhibitors listed above are for comparative purposes and are not specific to this compound.

Experimental Protocols for Assessing STAT3 Phosphorylation

The following are generalized, detailed methodologies for key experiments used to evaluate the effect of an inhibitor on STAT3 phosphorylation.

Western Blotting for Phospho-STAT3 (Y705)

This is a fundamental technique to qualitatively and semi-quantitatively measure the levels of phosphorylated STAT3 in inhibitor-treated cells.

Materials:

-

Cell line with constitutively active STAT3 (e.g., MDA-MB-231, A549) or cytokine-inducible STAT3 (e.g., HeLa, MCF-7).

-

This compound or other test inhibitor.

-

Cell culture medium and supplements.

-

Cytokine (e.g., IL-6, Oncostatin M) for stimulation if required.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-STAT3 (Y705) and anti-total-STAT3.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Protocol:

-

Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2, 6, 24 hours). For inducible cell lines, serum starve cells and then stimulate with a cytokine (e.g., 20 ng/mL IL-6 for 15-30 minutes) in the presence or absence of the inhibitor.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein concentrations for all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-STAT3 (Y705) antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control (e.g., GAPDH or β-actin).

Cell-Based ELISA for Phospho-STAT3 (Y705)

This method allows for a more quantitative and higher-throughput analysis of STAT3 phosphorylation directly in cultured cells.

Materials:

-

96-well tissue culture plates.

-

Cell line of interest.

-

This compound or other test inhibitor.

-

Fixing solution (e.g., 4% paraformaldehyde).

-

Quenching buffer.

-

Blocking solution.

-

Primary antibodies: anti-phospho-STAT3 (Y705) and anti-total-STAT3.

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

Stop solution.

-

Microplate reader.

Protocol:

-

Cell Seeding and Treatment: Seed cells into a 96-well plate and allow them to attach. Treat the cells with the inhibitor and/or cytokine as described for the Western blot.

-

Fixing and Permeabilization: After treatment, fix the cells with fixing solution. Permeabilize the cells to allow antibody entry.

-

Quenching and Blocking: Quench endogenous peroxidase activity and then block non-specific antibody binding.

-

Antibody Incubation: Incubate the cells with the primary anti-phospho-STAT3 (Y705) antibody. In parallel wells, incubate with anti-total-STAT3 antibody for normalization.

-

Secondary Antibody and Detection: Wash the wells and add the HRP-conjugated secondary antibody. After incubation and further washes, add the TMB substrate.

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The level of phospho-STAT3 is typically normalized to the level of total STAT3. The IC50 value can be calculated by plotting the normalized signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is an inhibitor of STAT3 phosphorylation, a key event in the activation of this oncogenic transcription factor. While specific quantitative data for this compound is not widely available, the experimental protocols outlined in this guide provide a robust framework for researchers to evaluate its efficacy and the efficacy of other potential STAT3 inhibitors. The inhibition of STAT3 phosphorylation remains a promising strategy for the development of novel cancer therapeutics, and rigorous in vitro and in vivo characterization is paramount to advancing these compounds into clinical application.

References

Technical Guide: Inhibition of the STAT3 Signaling Pathway by Phospho-STAT3-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, differentiation, survival, and angiogenesis. Its persistent activation is a hallmark of numerous human cancers, making it a prime therapeutic target. This technical guide provides an in-depth overview of the inhibition of the STAT3 signaling pathway, with a focus on the mechanism of action of STAT3 phosphorylation inhibitors, exemplified by phospho-STAT3-IN-2. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide incorporates representative data from other well-characterized STAT3 inhibitors to illustrate the principles of STAT3 inhibition and the experimental methodologies used for their evaluation.

The STAT3 Signaling Pathway

The activation of STAT3 is a tightly regulated process initiated by the binding of cytokines (e.g., IL-6) and growth factors (e.g., EGF) to their cognate receptors on the cell surface. This ligand-receptor interaction triggers the activation of receptor-associated Janus kinases (JAKs) or other tyrosine kinases like Src.[1][2] These activated kinases then phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for the SH2 domain of latent STAT3 monomers in the cytoplasm.[3][4]

Upon recruitment to the activated receptor complex, STAT3 is itself phosphorylated at a critical tyrosine residue, Tyr705.[1] This phosphorylation event is the canonical step for STAT3 activation, leading to the formation of stable STAT3 homodimers through reciprocal pTyr705-SH2 domain interactions. These activated dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. Key downstream targets of STAT3 include genes involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-2, Bcl-xL), and angiogenesis (e.g., VEGF).

Phosphorylation at a second site, Ser727, can also occur and is thought to modulate the transcriptional activity of STAT3. The constitutive activation of this pathway, often due to mutations in upstream kinases or receptor components, is a common feature in many cancers, leading to uncontrolled cell growth and survival.

Mechanism of Action of this compound

This compound, also identified as compound 4D, is a small molecule inhibitor designed to suppress the STAT3 signaling pathway by inhibiting the phosphorylation of STAT3. While the precise molecular interaction has not been extensively detailed in public literature, inhibitors of this class typically function by one of two primary mechanisms:

-

Direct Inhibition of Upstream Kinases: Many STAT3 inhibitors act by targeting the kinase activity of JAKs or other upstream tyrosine kinases. By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of STAT3, thereby blocking its activation.

-

Disruption of STAT3 Dimerization: Another common strategy is to target the SH2 domain of STAT3. Small molecules can bind to this domain and prevent the reciprocal binding of the phosphotyrosine residue (pTyr705) of another STAT3 monomer, thus inhibiting the formation of active dimers.

Based on its designation as a "phospho-STAT3 inhibitor," it is likely that this compound interferes with the phosphorylation step, either by acting on an upstream kinase or by directly preventing the phosphorylation of the STAT3 protein itself.

Quantitative Data for STAT3 Inhibitors

The efficacy of STAT3 inhibitors is quantified through various in vitro and cell-based assays. The following tables present representative data from several well-characterized STAT3 inhibitors to illustrate the typical potency and cellular activity observed.

Table 1: In Vitro Binding Affinity and Kinase Inhibition

| Inhibitor | Assay Type | Target | IC50 / Kd | Reference |

| STX-0119 | Luciferase Reporter | STAT3 | 99% inhibition @ 100 µM | |

| inS3-54A18 | EMSA | STAT3 DNA Binding | ~25 µM | |

| BP-PM6 | Western Blot | p-STAT3 (Tyr705) | Complete inhibition @ 10 µM | |

| STAT3-IN-3 | Cell Viability | MDA-MB-231 cells | IC50 = 1.43 µM | |

| STAT3-IN-27 | STAT3 Transcription | HCT116 cells | IC50 = 22.57 nM |

Table 2: Cellular Potency in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | Assay Type | IC50 | Reference |

| STX-0119 | MDA-MB-468 | Breast Cancer | Cell Viability | ~50 µM | |

| inS3-54A18 | A549 | Lung Cancer | Cell Viability | ~10 µM | |

| LY5 | U2OS | Osteosarcoma | Cell Viability | < 5 µM | |

| STAT3-IN-3 | HCT-116 | Colon Cancer | Cell Viability | IC50 = 1.89 µM | |

| STAT3-IN-44 | C6 | Glioma | Cell Viability | IC50 = 1.84 µM |

Experimental Protocols

The characterization of STAT3 inhibitors involves a series of key experiments to determine their mechanism of action and cellular efficacy. Below are detailed protocols for some of the most common assays.

Western Blot for Phospho-STAT3 Inhibition

This assay directly measures the ability of a compound to inhibit the phosphorylation of STAT3 in cells.

Workflow Diagram:

Protocol:

-

Cell Culture and Treatment:

-

Plate cancer cells with constitutively active STAT3 (e.g., MDA-MB-231, A549) and allow them to adhere overnight.

-

Treat cells with various concentrations of the STAT3 inhibitor (or vehicle control) for a specified time (e.g., 2, 6, 24 hours).

-

For cells without constitutive STAT3 activation, serum starve the cells and then stimulate with a cytokine like IL-6 (e.g., 20 ng/mL) in the presence or absence of the inhibitor.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

-

STAT3-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Protocol:

-

Cell Transfection:

-

Co-transfect cells (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.

-

-

Cell Treatment:

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with the STAT3 inhibitor at various concentrations.

-

Stimulate the cells with IL-6 to activate the STAT3 pathway.

-

-

Luciferase Assay:

-

After the desired incubation time, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.

Protocol:

-

Cell Treatment:

-

Treat intact cells with the STAT3 inhibitor or vehicle control.

-

-

Heating and Lysis:

-

Heat the cell suspensions at a range of temperatures.

-

Lyse the cells by freeze-thaw cycles.

-

-

Protein Analysis:

-

Separate the soluble fraction from the precipitated protein aggregates by centrifugation.

-

Analyze the amount of soluble STAT3 in the supernatant by Western blotting or ELISA.

-

-

Data Analysis:

-

Plot the amount of soluble STAT3 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the protein.

-

Conclusion

The inhibition of the STAT3 signaling pathway represents a promising strategy for the development of novel cancer therapeutics. This compound is an example of a small molecule designed to target this pathway by inhibiting STAT3 phosphorylation. While specific data for this compound is limited, the methodologies and representative data presented in this guide provide a comprehensive framework for the evaluation of STAT3 inhibitors. The combination of in vitro binding assays, cell-based phosphorylation and reporter assays, and target engagement studies like CETSA are essential for the thorough characterization of these promising therapeutic agents. Further research into the specific interactions and efficacy of novel STAT3 inhibitors like this compound will be crucial for their advancement into clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Phospho-Ser727 triggers a multistep inactivation of STAT3 by rapid dissociation of pY705–SH2 through C-terminal tail modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Studies of Phosphopeptidomimetic Prodrugs Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 (Stat3) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In Vitro Evaluation of phospho-STAT3-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of phospho-STAT3-IN-2, a potent inhibitor of STAT3 phosphorylation. This document details the core mechanism of action, experimental protocols for its characterization, and quantitative data from key cellular assays.

Core Concepts: The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell growth, proliferation, and survival. Dysregulation of the STAT3 signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The activation of STAT3 is primarily mediated by phosphorylation at the Tyrosine 705 (Tyr705) residue by upstream kinases such as Janus kinases (JAKs). Upon phosphorylation, STAT3 monomers dimerize, translocate to the nucleus, and bind to DNA to regulate gene transcription.

This compound, also identified as compound 4D, is a small molecule inhibitor designed to interfere with this critical phosphorylation step, thereby preventing STAT3 activation.

Quantitative In Vitro Efficacy

This compound (compound 4D) has demonstrated significant inhibitory effects on the viability of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | Not explicitly quantified, but effective at 10-40 µM | [1] |

| RKO | Colorectal Carcinoma | Not explicitly quantified, but effective at 10-40 µM | [1] |

| SW480 | Colorectal Carcinoma | Not explicitly quantified, but effective at 10-40 µM | [1] |

| HepG2 | Hepatocellular Carcinoma | 3.57 | [2] |

| MCF-7 | Breast Cancer | 8.38 | [2] |

Experimental Protocols

This section details the methodologies for the in vitro evaluation of this compound.

Cell Culture and Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Cell Seeding: Human colorectal cancer cell lines (HCT116, RKO, SW480), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0-40 µM) for 48 hours.

-

Viability Assessment: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a Cell Counting Kit-8 (CCK8) assay.

-

Data Analysis: The absorbance is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.

Western Blot Analysis for STAT3 Phosphorylation

Objective: To directly measure the effect of this compound on the phosphorylation of STAT3.

Protocol:

-

Cell Treatment: Cancer cells (e.g., HCT116, RKO, SW480) are treated with this compound at various concentrations (e.g., 10, 20, 40 µM) for different time points (e.g., 0, 6, 12, 24 hours).

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for STAT3 Nuclear Translocation

Objective: To visualize the effect of this compound on the nuclear translocation of STAT3.

Protocol:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with an agonist to induce STAT3 phosphorylation (e.g., IL-6) in the presence or absence of this compound.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against STAT3, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Nuclei are counterstained with DAPI.

-

Microscopy: The subcellular localization of STAT3 is observed using a fluorescence microscope.

Summary of Findings

The in vitro evaluation of this compound (compound 4D) demonstrates its potential as an anti-cancer agent. It effectively inhibits the phosphorylation of STAT3 at Tyr705 in a time- and concentration-dependent manner in colorectal cancer cells. This inhibition of STAT3 activation leads to the blockade of its nuclear translocation and the induction of apoptosis, ultimately resulting in a significant reduction in cancer cell viability. Notably, the compound shows selectivity for cancer cells over normal human cells. The IC50 values in hepatocellular and breast cancer cell lines further support its broad-spectrum anti-proliferative activity. Molecular docking studies suggest that this compound interacts with the SH2 domain of STAT3, providing a structural basis for its inhibitory activity.

References

An In-depth Technical Guide to phospho-STAT3-IN-2 for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] In numerous human cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth and tumor progression. This aberrant STAT3 signaling has established it as a significant target for cancer therapy. This guide provides a comprehensive technical overview of phospho-STAT3-IN-2 (also referred to as compound 4D), a small molecule inhibitor of STAT3 phosphorylation, for its application in cancer research.

Core Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the phosphorylation of STAT3.[2][3][4][5] Phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue is a crucial step in its activation, leading to dimerization, nuclear translocation, and subsequent regulation of target gene expression. By preventing this phosphorylation event, this compound effectively blocks the entire downstream signaling cascade, thereby inhibiting the expression of genes involved in cell survival and proliferation.

Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors on the cell surface. This binding activates associated Janus kinases (JAKs), which in turn phosphorylate the cytoplasmic tail of the receptors, creating docking sites for STAT3 proteins. The recruited STAT3 is then phosphorylated by JAKs at Tyr705. Phosphorylated STAT3 (p-STAT3) molecules form homodimers and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription. These target genes include key regulators of cell cycle progression (e.g., Cyclin D1), and apoptosis inhibitors (e.g., Bcl-2).

Quantitative Data

This compound (compound 4D) has demonstrated significant inhibitory activity against various cancer cell lines. The following table summarizes the available quantitative data.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | Not explicitly stated, but significant inhibition observed at 10, 20, and 40 µM | |

| RKO | Colorectal Cancer | Not explicitly stated, but significant inhibition observed at 10, 20, and 40 µM | |

| SW480 | Colorectal Cancer | Not explicitly stated, but significant inhibition observed at 10, 20, and 40 µM |

Note: While specific IC50 values are not provided in the referenced preliminary search results, the data indicates a dose-dependent inhibition of STAT3 phosphorylation and cell viability. Further analysis of the full-text article is required for precise IC50 values.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

Western Blot for Phospho-STAT3 (Tyr705)

This protocol is for determining the level of STAT3 phosphorylation in cancer cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., HCT116, RKO, SW480)

-

This compound (compound 4D)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-STAT3

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control (DMSO) for the desired time (e.g., 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for total STAT3 levels, the membrane can be stripped and re-probed with an antibody against total STAT3.

Cell Viability (CCK-8) Assay

This assay is used to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell lines

-

This compound (compound 4D)

-

Complete cell culture medium

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 48 hours.

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Cancer cell line (e.g., HCT116)

-

This compound (compound 4D)

-

Vehicle solution

-

Calipers

-

Sterile PBS and syringes

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined dosing schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-STAT3).

-

Toxicity Assessment: Monitor the general health and body weight of the mice during the treatment period to assess for any potential toxicity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel STAT3 inhibitor like this compound.

Conclusion

This compound is a promising inhibitor of STAT3 phosphorylation with demonstrated anti-cancer activity. Its ability to significantly reduce tumor volume in preclinical models highlights its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the efficacy and mechanism of action of this compound in various cancer models. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its therapeutic window for potential clinical development.

References

An In-depth Technical Guide on phospho-STAT3-IN-2: A Novel Naphthoylamide-Based STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. The aberrant activation of the STAT3 signaling pathway is a hallmark of numerous human cancers and is increasingly implicated in the pathogenesis of various inflammatory diseases. The phosphorylation of STAT3 at the tyrosine 705 residue is a key step in its activation, leading to dimerization, nuclear translocation, and subsequent regulation of target gene expression. Consequently, the inhibition of STAT3 phosphorylation has emerged as a promising therapeutic strategy for a range of diseases. This technical guide provides a comprehensive overview of a novel STAT3 inhibitor, referred to as phospho-STAT3-IN-2 (also identified as compound 4D), a promising naphthoylamide derivative with potent anti-cancer activity and potential applications in inflammatory conditions.

Core Compound: this compound (Compound 4D)

Chemical Identity and Structure:

This compound, also designated as compound 4D in the primary literature, belongs to a novel class of 5-R'-1-naphthylmethylamide derivatives. While the exact chemical structure is proprietary to the developing researchers, its core scaffold is based on a naphthoylamide backbone, which has been shown to be a promising pharmacophore for targeting the STAT3 protein.

Mechanism of Action:

This compound exerts its biological effects by directly inhibiting the phosphorylation of STAT3. Molecular docking and dynamic simulation studies suggest that it binds with high affinity to the SH2 domain of STAT3.[1] This binding prevents the recruitment of STAT3 to activated cytokine and growth factor receptors, thereby blocking its phosphorylation by upstream kinases such as Janus kinases (JAKs). By inhibiting this crucial activation step, this compound effectively abrogates the downstream signaling cascade, including the inhibition of interleukin-6 (IL-6)-induced STAT3 nuclear translocation.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (compound 4D) from in vitro and in vivo studies. The primary focus of the initial research has been on its anti-cancer properties.

Table 1: In Vitro Efficacy of this compound (Compound 4D) in Colorectal Cancer (CRC) Cell Lines [1][2]

| Cell Line | IC50 (μM) after 48h | Notes |

| HCT116 | Data not specified | Exceptional inhibitory ability |

| RKO | Data not specified | Exceptional inhibitory ability |

| SW480 | Data not specified | Exceptional inhibitory ability |

| Normal Human Cells | No killing effect | High selectivity for cancer cells |

Table 2: In Vivo Efficacy of this compound (Compound 4D) in a Mouse Xenograft Tumor Model [1]

| Parameter | Result | Notes |

| Tumor Volume Reduction | Significant | Demonstrates in vivo anti-tumor activity |

| Drug Toxicity | None observed | No significant changes in cell proliferation, inflammation, edema, or necrosis in various organs and tissues |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

References

Methodological & Application

Application Notes and Protocols for the Characterization of a STAT3 Phosphorylation Inhibitor (STAT3-i)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical cytoplasmic transcription factor involved in a multitude of cellular processes, including cell proliferation, survival, differentiation, and immune responses.[1][2] Upon stimulation by cytokines (e.g., IL-6), growth factors, or hormones, STAT3 is activated via phosphorylation at the Tyr705 residue by receptor-associated Janus kinases (JAKs) or other tyrosine kinases like SRC.[1][2][3] This phosphorylation event is a key step in the canonical STAT3 signaling pathway, leading to STAT3 dimerization, nuclear translocation, and subsequent binding to DNA to regulate the transcription of target genes.

Constitutive activation of the STAT3 pathway has been implicated in the pathogenesis of various diseases, particularly in cancer, where it promotes tumor progression, angiogenesis, and immune evasion. Consequently, inhibiting the phosphorylation of STAT3 presents a promising therapeutic strategy for these conditions. This document provides detailed protocols for the experimental characterization of a hypothetical STAT3 phosphorylation inhibitor, herein referred to as "STAT3-i". The included methodologies cover biochemical and cellular assays to determine the potency and efficacy of such an inhibitor.

Signaling Pathway

The canonical JAK/STAT3 signaling pathway is initiated by the binding of a cytokine, such as Interleukin-6 (IL-6), to its receptor. This leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the cytoplasmic tail of the receptor, creating docking sites for STAT3. STAT3 is subsequently recruited and phosphorylated by JAKs at tyrosine 705 (Y705). Phosphorylated STAT3 (p-STAT3) then forms homodimers, which translocate to the nucleus and bind to specific DNA response elements to initiate the transcription of target genes involved in cell survival, proliferation, and differentiation.

Quantitative Data Summary

The inhibitory activity of "STAT3-i" can be quantified across various assays. The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of the inhibitor. Below is a sample data table summarizing hypothetical IC50 values for "STAT3-i".

| Assay Type | Cell Line / System | Stimulant | IC50 (nM) |

| p-STAT3 (Y705) ELISA | HeLa | IL-6 | 50 |

| p-STAT3 (Y705) TR-FRET Assay | A431 | Oncostatin M | 75 |

| Western Blot (p-STAT3 reduction) | MDA-MB-468 | - (basal) | 100 |

| Cell Proliferation Assay (Alamar Blue) | MDA-MB-468 | - | 900 |

Experimental Protocols

p-STAT3 (Tyr705) Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for a sandwich ELISA to quantify the levels of STAT3 phosphorylated at Tyr705 in cell lysates.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa) in a 96-well plate and culture overnight.

-

Serum starve the cells for 4-6 hours.

-

Pre-treat cells with various concentrations of "STAT3-i" for 1-2 hours.

-

Stimulate the cells with a cytokine (e.g., IL-6 at 10 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using a complete lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes.

-

Centrifuge the lysate at ≥10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

ELISA Procedure:

-

A 96-well plate is pre-coated with a capture antibody specific for total STAT3.

-

Block the wells to prevent non-specific binding.

-

Add prepared cell lysates and p-STAT3 standards to the wells and incubate.

-

Wash the wells, then add a detection antibody specific for p-STAT3 (Y705).

-

After another incubation and wash step, add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the p-STAT3 standards.

-

Calculate the concentration of p-STAT3 in each sample.

-

Plot the percentage of p-STAT3 inhibition against the log concentration of "STAT3-i" to determine the IC50 value.

-

Western Blotting for p-STAT3